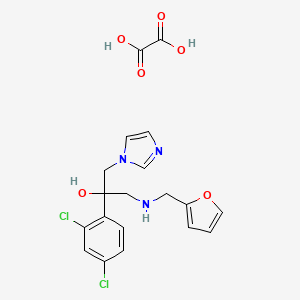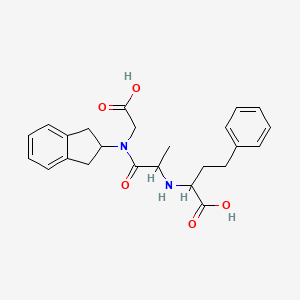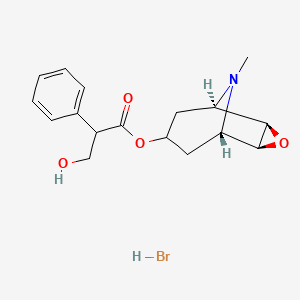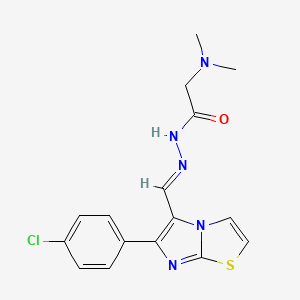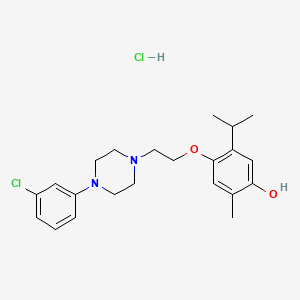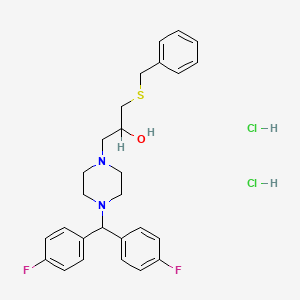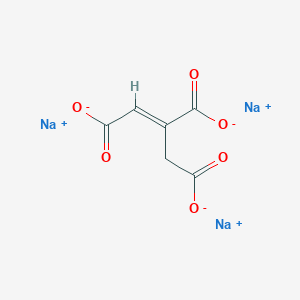
Sodium aconitate, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium aconitate, (E)-, is a sodium salt of aconitic acid. It is an organic compound with the chemical formula C6H5Na3O6. This compound is known for its role in the Krebs cycle, where it is involved in the isomerization of citrate to isocitrate via cis-aconitate. Sodium aconitate, (E)-, is a key intermediate in various biochemical processes and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.
Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.
Scientific Research Applications
Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.
Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.
Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.
Comparison with Similar Compounds
Citrate: Another key intermediate in the Krebs cycle, involved in the same pathway as sodium aconitate.
Isocitrate: The product of the isomerization of citrate, also part of the Krebs cycle.
Aconitic Acid: The parent compound of sodium aconitate, involved in similar biochemical processes.
Uniqueness: Sodium aconitate, (E)-, is unique due to its specific role in the Krebs cycle and its ability to act as a chelating agent. Its sodium salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
51209-19-9 |
|---|---|
Molecular Formula |
C6H3Na3O6 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;; |
InChI Key |
FONYLINGKWPNNY-SMZBABNXSA-K |
Isomeric SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


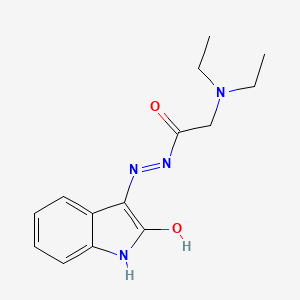

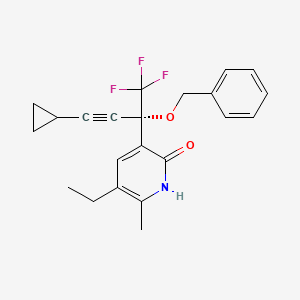
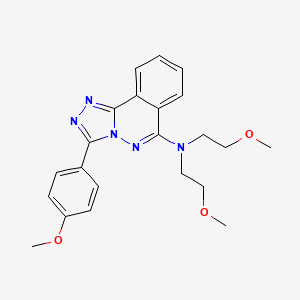
![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
